2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester
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Overview
Description
2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H17BFNO5. It is used in various chemical reactions, particularly in organic synthesis and medicinal chemistry. The compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be involved in various chemical reactions, including the suzuki–miyaura cross-coupling .
Mode of Action
Boronic esters are typically involved in transition metal-catalyzed carbon–carbon bond-forming reactions, such as the suzuki–miyaura coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic esters are known to play a significant role in asymmetric synthesis . Their transformations into a range of functional groups provide access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s important to note that boronic esters are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The transformation of boronic esters into other functional groups can lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . This could potentially affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-3-methoxy-6-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 50-80°C for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic esters.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Protodeboronation: The major product is the corresponding phenol or aryl compound.
Scientific Research Applications
2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in reactivity but lacks the electron-withdrawing nitro group, making it less reactive in certain coupling reactions.
4-Methoxyphenylboronic Acid Pinacol Ester: Similar structure but with a methoxy group at the para position, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of electron-withdrawing and electron-donating groups, which enhances its reactivity and stability in various chemical reactions .
Properties
IUPAC Name |
2-(2-fluoro-3-methoxy-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO5/c1-12(2)13(3,4)21-14(20-12)10-8(16(17)18)6-7-9(19-5)11(10)15/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUIWVYKRDAECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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